(2R,3R)-iodoreboxetine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22INO3 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
(2R)-2-[(R)-(2-ethoxyphenoxy)-(4-iodophenyl)methyl]morpholine |
InChI |
InChI=1S/C19H22INO3/c1-2-22-16-5-3-4-6-17(16)24-19(18-13-21-11-12-23-18)14-7-9-15(20)10-8-14/h3-10,18-19,21H,2,11-13H2,1H3/t18-,19-/m1/s1 |
InChI Key |
RVASAZVCHKJYMY-RTBURBONSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=C(C=C3)I |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Synthetic Methodologies for 2r,3r Iodoreboxetine and Its Stereoisomers
Considerations for Radiolabeling
The selection of a radioisotope for labeling (2R,3R)-iodoreboxetine is critically dependent on the intended application, which dictates the required physicochemical properties of the radionuclide. The two most commonly considered isotopes of iodine for such purposes are Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I). Their distinct nuclear decay characteristics make them suitable for different imaging and analytical techniques.
Iodine-123 for in vivo Imaging
Iodine-123 is the preferred radionuclide for in vivo imaging applications such as Single-Photon Emission Computed Tomography (SPECT). wikipedia.orgopenmedscience.com Its properties are well-suited for detecting and quantifying the distribution of radiolabeled molecules in living subjects.
Decay and Emissions: ¹²³I decays by electron capture to tellurium-123, with a physical half-life of 13.22 hours. wikipedia.orgradiopaedia.org This decay process is accompanied by the emission of a principal gamma photon with an energy of 159 keV. openmedscience.comtaylorandfrancis.com This energy level is ideal for detection by the sodium iodide crystals used in modern gamma cameras, providing a high photon flux that results in clear, high-resolution images. wikipedia.orgopenmedscience.com
Half-Life: The 13.2-hour half-life is advantageous for clinical imaging. openmedscience.com It is long enough to permit the synthesis of the radiopharmaceutical, its administration, and sufficient time for it to accumulate in the target tissue and clear from non-target areas. openmedscience.com Concurrently, it is short enough to minimize the long-term radiation dose to the patient. openmedscience.com
Radiation Profile: Iodine-123 is considered safer for imaging than other iodine isotopes like ¹³¹I because it is a pure gamma emitter. The absence of high-energy beta particle emissions, which contribute to tissue damage without being useful for imaging, results in a significantly lower radiation burden on the patient. taylorandfrancis.com
The development of SPECT imaging agents, such as analogues of iodoreboxetine, is aimed at visualizing targets like the noradrenaline transporter (NAT). rsc.orgnih.govnih.gov The use of ¹²³I in this context allows for non-invasive, real-time studies of transporter density and function in the brain. nih.gov
Iodine-125 for in vitro and ex vivo Studies
Iodine-125 is primarily utilized for laboratory-based techniques, including in vitro binding assays and ex vivo autoradiography, due to its different decay characteristics. nih.gov
Decay and Emissions: ¹²⁵I has a much longer half-life of approximately 59.4 days. wikipedia.orgupstate.edu It also decays via electron capture, but it emits lower energy gamma rays (35 keV) and characteristic X-rays (27-32 keV). wikipedia.org These low-energy photons are not ideal for penetrating tissue for in vivo imaging but are perfectly suited for detection by phosphor imaging screens or photographic emulsions used in autoradiography. nih.govnih.gov
Half-Life: The long half-life of ¹²⁵I is highly practical for research applications. It allows for the synthesis and purification of the radioligand, which can then be stored and used over several weeks or months for multiple experiments, such as saturation binding assays or receptor mapping studies. wikipedia.org
Application in Research: In the context of this compound research, ¹²⁵I-labeled versions are invaluable tools. For instance, ¹²⁵I-labeled iodoreboxetine analogues can be used in competitive binding assays with tissue homogenates to determine the affinity (Kᵢ) of non-radioactive compounds for the noradrenaline transporter. researchgate.net Furthermore, ex vivo autoradiography on tissue sections from animals administered the radioligand can provide a high-resolution map of the transporter's distribution. researchgate.net The decay of ¹²⁵I also produces Auger electrons, which have a very short range and can cause localized radiotoxicity, a property explored in other contexts but a consideration for cellular-level studies. wikipedia.orgresearchgate.net
The choice between ¹²³I and ¹²⁵I is therefore a clear-cut decision based on the research or diagnostic goal. For visualizing the location and concentration of the noradrenaline transporter in a living brain, ¹²³I-labeled this compound would be the agent of choice for SPECT imaging. nih.gov For detailed pharmacological characterization in the laboratory, the ¹²⁵I-labeled counterpart provides the necessary stability and detection characteristics for quantitative assays. researchgate.net
Interactive Data Table: Comparison of Iodine-123 and Iodine-125 Properties
| Property | Iodine-123 (¹²³I) | Iodine-125 (¹²⁵I) |
| Physical Half-Life | 13.22 hours wikipedia.orgradiopaedia.org | 59.4 days wikipedia.orgupstate.edu |
| Decay Mode | Electron Capture wikipedia.org | Electron Capture wikipedia.org |
| Principal Photon Energy | 159 keV (gamma) openmedscience.comtaylorandfrancis.com | 35 keV (gamma), 27-32 keV (X-ray) wikipedia.org |
| Primary Application | In vivo SPECT Imaging wikipedia.orgopenmedscience.com | In vitro Assays, Ex vivo Autoradiography nih.gov |
| Key Advantage | Ideal energy for gamma cameras, lower patient radiation dose wikipedia.orgopenmedscience.com | Long half-life allows for extended experimental timelines wikipedia.org |
Molecular Interactions and Receptor Binding Characteristics of 2r,3r Iodoreboxetine
High Affinity and Selectivity Profiles at the Noradrenaline Transporter (NAT)
(2R,3R)-Iodoreboxetine is an analogue of the (R,R)-enantiomer of reboxetine (B1679249). Research into the parent compound, reboxetine, reveals that the stereochemical configuration is a critical determinant of its affinity for the noradrenaline transporter (NAT). The (S,S)-enantiomer of reboxetine is established as the more potent inhibitor of NAT nih.gov. Studies have demonstrated that (S,S)-reboxetine binds to the human noradrenaline transporter (hNET) with a significantly higher affinity than its (R,R)-counterpart nih.gov. This inherent difference in the parent enantiomers provides a foundational context for understanding the binding properties of their iodinated derivatives.
Quantitative ligand binding assays are essential for determining the affinity of a compound for its target receptor. In the study of noradrenaline transporter inhibitors, radioligand displacement assays using ligands like [³H]nisoxetine are a standard method. While specific data for the this compound isomer using this method is not extensively detailed in available literature, studies on its diastereomers, (2S,3R)- and (2R,3S)-iodoreboxetine, have been conducted. These assays, performed with homogenised rat brain tissue, utilize [³H]nisoxetine to quantify the binding affinity of the test compounds to the NAT nih.gov. This methodology allows for the precise determination of how strongly the iodoreboxetine isomers bind to the transporter by measuring their ability to displace the radiolabeled ligand.
The inhibition constant (Ki) is a quantitative measure of a ligand's binding affinity for a specific receptor. A lower Ki value indicates a higher binding affinity. For the parent enantiomers of reboxetine, a study determined the steady-state affinity (Kd, which is comparable to Ki in this context) for the human noradrenaline transporter. The (S,S)-enantiomer was found to have a Kd of 0.076 nM, demonstrating a 130-fold higher affinity than the (R,R)-enantiomer, which had a Kd of 9.7 nM nih.gov.
While the Ki value for this compound is not specified in the reviewed literature, the Ki values for two of its other stereoisomers have been determined through [³H]nisoxetine displacement assays. These values provide insight into how iodination and stereochemistry affect binding to the NAT nih.gov.
| Compound | Inhibition Constant (Ki) at NAT (nM) |
|---|---|
| (R,R)-Reboxetine | 9.7 |
| (S,S)-Reboxetine | 0.076 |
| (2R,3S)-Iodoreboxetine | 58.2 |
| (2S,3R)-Iodoreboxetine | 320.8 |
Specificity Across Related Monoamine Transporters (e.g., Serotonin (B10506) Transporter (SERT), Dopamine (B1211576) Transporter (DAT))
The therapeutic efficacy and side-effect profile of a monoamine reuptake inhibitor are heavily influenced by its selectivity for its primary target relative to other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT) wikipedia.org. The parent compound, reboxetine, is recognized as a highly selective inhibitor of noradrenaline reuptake. It demonstrates only a weak effect on serotonin reuptake and does not significantly affect the uptake of dopamine nih.govt3db.ca. Functional inhibition studies on reboxetine reported IC50 values (the concentration required to inhibit 50% of transporter activity) of 8.5 nM for NAT, compared to 6,900 nM for SERT and 89,000 nM for DAT, underscoring its high selectivity for the noradrenaline transporter nih.gov. This selectivity profile is a key characteristic of reboxetine and its derivatives.
Stereospecificity and Comparative Binding Profiles of Iodoreboxetine Stereoisomers
Stereochemistry plays a paramount role in the interaction between a drug and its biological target. For iodoreboxetine, which has two chiral centers, four stereoisomers are possible: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial orientation of the functional groups in each isomer results in distinct binding affinities and selectivities for the noradrenaline transporter.
The binding data for reboxetine enantiomers, (R,R)- and (S,S)-reboxetine, clearly establish enantiomeric selectivity at the NAT, with the (S,S)-enantiomer being substantially more potent nih.govnih.gov. This principle extends to the iodinated derivatives. The difference in binding affinities between diastereomers, such as (2R,3S)- and (2S,3R)-iodoreboxetine, highlights diastereomeric selectivity. The varying Ki values reflect how the different three-dimensional structures of these isomers fit into the binding pocket of the noradrenaline transporter.
A comparative analysis of the binding affinities of the iodoreboxetine stereoisomers is crucial for understanding the structure-activity relationship. Research has provided Ki values for the (2R,3S) and (2S,3R) isomers, which were synthesized as potential SPECT imaging agents for NAT nih.gov. The (2R,3S) isomer, with a Ki of 58.2 nM, shows a significantly higher affinity for NAT than the (2S,3R) isomer, which has a Ki of 320.8 nM nih.gov. This demonstrates a clear difference in binding potency based on the stereochemical configuration. While direct binding data for the (2R,3R) and (2S,3S) isomers of iodoreboxetine are not available in the cited literature, the data from the parent enantiomers suggest that the (2S,3S) isomer would likely exhibit a higher affinity than the (2R,3R) isomer.
| Iodoreboxetine Stereoisomer | Inhibition Constant (Ki) at NAT (nM) |
|---|---|
| (2R,3S)-Iodoreboxetine | 58.2 |
| (2S,3R)-Iodoreboxetine | 320.8 |
| This compound | Data not available |
| (2S,3S)-Iodoreboxetine | Data not available |
Kinetic Aspects of Ligand-Transporter Interaction (e.g., Association and Dissociation Rates in In Vitro Systems)
An in-depth analysis of the binding kinetics of reboxetine enantiomers to hNET revealed significant stereoselectivity in their interaction. nih.gov These studies, employing a simultaneous mixed-effects modeling approach to analyze transient binding kinetics, have elucidated the association and dissociation rate constants for both the (R,R) and (S,S) enantiomers. nih.gov
The (R,R)-enantiomer of reboxetine, often referred to as RR-reboxetine, exhibited a relatively faster association rate constant compared to its counterpart. nih.gov Conversely, its dissociation from the transporter was also rapid. nih.gov In contrast, the (S,S)-enantiomer, or SS-reboxetine, displayed a slower association rate but a markedly slower dissociation rate, indicating a more prolonged residence time on the transporter. nih.gov
The equilibrium dissociation constant (K_d), which is a ratio of the off-rate to the on-rate (k_off/k_on), underscores the higher affinity of the (S,S)-enantiomer for the norepinephrine (B1679862) transporter. The profound difference in dissociation rates is the primary contributor to the observed 130-fold higher steady-state affinity of SS-reboxetine compared to RR-reboxetine. nih.gov The significantly longer half-life of the SS-reboxetine-hNET complex, estimated to be around 18 hours, compared to approximately 3 minutes for the RR-reboxetine complex, highlights the substantial impact of stereochemistry on the stability of the ligand-transporter interaction. nih.gov
These findings for the reboxetine enantiomers underscore the principle that even subtle structural differences can lead to dramatic variations in binding kinetics. The introduction of an iodine atom in the (2R,3R) configuration of iodoreboxetine would be expected to further modulate these kinetic parameters, although the precise nature of this modulation remains to be experimentally determined.
Table 1: Kinetic and Affinity Parameters of Reboxetine Enantiomers for the Human Norepinephrine Transporter (hNET)
| Compound | Association Rate Constant (k_on) (M⁻¹·s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Half-life (t₁/₂) | Equilibrium Dissociation Constant (K_d) (nM) |
| (R,R)-Reboxetine | 4.3 x 10⁵ | 4.2 x 10⁻³ | ~3 minutes | 9.8 ± 0.8 |
| (S,S)-Reboxetine | 1.4 x 10⁵ | 1.1 x 10⁻⁵ | ~18 hours | 0.076 ± 0.009 |
Data sourced from a study on the kinetics of binding of reboxetine enantiomers to hNET. nih.gov
Structure Activity Relationship Sar Studies of 2r,3r Iodoreboxetine Analogues
Elucidation of Structural Determinants for NAT Affinity and Selectivity
The affinity and selectivity of (2R,3R)-iodoreboxetine and its analogues for the norepinephrine (B1679862) transporter (NAT) are governed by a combination of key structural features. The fundamental architecture of the reboxetine (B1679249) scaffold, which includes a morpholine (B109124) ring and two phenyl groups, provides the necessary framework for interaction with the transporter. The amine of the morpholine ring is a critical component, likely engaging in an ionic interaction with a conserved aspartate residue (Asp75 in human NAT) in the transporter's binding pocket. mdpi.com This interaction is a common feature for many monoamine transporter ligands and serves as a primary anchor for the molecule.
The two phenyl rings also play a crucial role in binding. One of the phenyl rings is thought to interact with hydrophobic pockets within the transporter, while the phenoxy-phenyl moiety allows for a range of substitutions that can modulate both potency and selectivity. The presence and position of the iodine atom on one of the phenyl rings is a key determinant of the compound's pharmacological profile. Halogenation of the phenoxy ring has been shown to be a key feature for conferring specificity for NAT over other monoamine transporters. mdpi.com For instance, substitution at the second position of the phenoxy ring with a methyl or methoxyl group tends to yield norepinephrine-specific inhibitors like reboxetine itself. mdpi.com
Furthermore, non-conserved amino acid residues within the central binding site of NAT are critical determinants for inhibitor selectivity. mdpi.com The specific interactions between the substituted phenyl ring of iodoreboxetine analogues and these non-conserved residues are thought to be a primary reason for their high affinity and selectivity for NAT over the serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters.
Influence of Substituent Modifications on Pharmacological Activity and Transporter Recognition
Modifications to the substituents on the this compound scaffold have a profound impact on its pharmacological activity and recognition by the norepinephrine transporter. The position of the iodine atom on the phenoxy ring is a particularly sensitive parameter. Studies on closely related iodophenoxy analogues of reboxetine have demonstrated that moving the iodine from the para to the ortho position on the phenoxy ring can significantly enhance affinity for NAT. This suggests that the ortho position allows for a more favorable interaction with a specific sub-pocket within the NAT binding site.
In addition to the position of the iodine, the nature of the substituent on the second phenyl ring can also be altered to fine-tune the compound's properties. While the current focus is on iodinated analogues, the broader SAR of reboxetine derivatives indicates that modifications to this ring can influence selectivity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule and affect its binding energetics.
These findings underscore the importance of a systematic approach to substituent modification in the optimization of NAT inhibitors based on the iodoreboxetine framework.
Role of Stereochemical Configuration in Modulating Ligand-Transporter Interactions
Research on the different stereoisomers of reboxetine and its analogues has consistently shown significant differences in their potencies. For reboxetine itself, the (S,S)-enantiomer displays a substantially higher affinity for NAT compared to the (R,R)-enantiomer. nih.gov This highlights the stereoselective nature of the binding pocket.
In the case of iodinated reboxetine analogues, all four possible stereoisomers have been synthesized and shown to possess nanomolar affinity for NAT, indicating that the core structure is well-suited for this target. However, subtle differences in the relative potencies of the stereoisomers provide valuable insights into the optimal geometry for binding. While specific Ki values for this compound are not widely published, studies have confirmed that both (2S,3S)- and this compound are potent and selective inhibitors of NAT. researchgate.net
The following table presents the binding affinities (Ki) for different stereoisomers of a closely related iodinated reboxetine analogue, illustrating the impact of stereochemistry on NAT binding.
| Compound | Stereochemistry | NAT Ki (nM) |
| Iodinated Reboxetine Analogue 1 | (2S,3S) | High Affinity |
| Iodinated Reboxetine Analogue 2 | (2R,3R) | High Affinity researchgate.net |
| Iodinated Reboxetine Analogue 3 | (2R,3S) | Moderate Affinity |
| Iodinated Reboxetine Analogue 4 | (2S,3R) | Lower Affinity |
Note: This table is illustrative of the general trend in stereochemical preference and includes qualitative data for the (2R,3R) isomer based on available literature.
The superior activity of the (2R,3R) and (2S,3S) isomers suggests that a trans relationship between the 2- and 3-substituents on the morpholine ring is preferred for optimal interaction with the norepinephrine transporter.
Rational Design Principles Guiding the Development of Novel NAT-Selective Ligands
The development of novel and highly selective NAT ligands based on the this compound scaffold is guided by several key rational design principles. A primary strategy involves leveraging the detailed understanding of the structure-activity relationships discussed in the preceding sections. The goal is to design molecules that maximize favorable interactions with the NAT binding site while minimizing interactions with the binding sites of other monoamine transporters.
One of the core principles is shape complementarity . The design of new analogues focuses on creating a molecular shape that fits snugly into the NAT binding pocket. This involves optimizing the stereochemistry, as discussed previously, and fine-tuning the positions of bulky substituents like the iodine atom to occupy specific hydrophobic sub-pockets within the transporter. nih.gov
Another key principle is the optimization of electrostatic interactions . The foundational ionic bond between the morpholine nitrogen and the conserved aspartate residue in NAT is a critical anchor point. Rational design efforts aim to maintain this interaction while introducing other polar groups that can form hydrogen bonds with specific amino acid residues in the binding site, further enhancing affinity and selectivity.
Furthermore, the principle of bioisosteric replacement is often employed. This involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved pharmacological or pharmacokinetic profiles. For example, different halogens or small alkyl groups could be explored as alternatives to the iodine atom to modulate binding affinity and selectivity.
Finally, computational modeling and molecular docking studies play an increasingly important role in the rational design process. By creating homology models of the norepinephrine transporter, researchers can visualize how different this compound analogues might bind and use this information to predict which modifications are most likely to improve affinity and selectivity before they are synthesized. mdpi.com This in silico approach significantly accelerates the drug discovery process and allows for a more targeted exploration of chemical space. The ultimate aim of these rational design strategies is to develop novel ligands with superior potency, selectivity, and drug-like properties for potential therapeutic applications.
Preclinical Pharmacological Characterization and Research Applications Non Human Models
In Vivo Assessment of (2R,3R)-Iodoreboxetine as a Radiotracer in Animal Models
The in vivo assessment of a compound like this compound, particularly when labeled with a radioisotope (e.g., ¹²³I or ¹²⁵I), is crucial for understanding its behavior in a living organism. These studies are vital for validating its potential as a radiotracer for imaging techniques like Single Photon Emission Computed Tomography (SPECT).
There is no specific information in the reviewed literature regarding the biodistribution of radiolabeled this compound in rodents or non-human primates.
Generally, biodistribution studies involve administering the radiolabeled compound to animals and subsequently measuring the amount of radioactivity in various organs and tissues at different time points. This process helps to determine where the compound travels in the body, how quickly it reaches target tissues like the brain, and its routes of clearance and elimination. For a potential NAT radiotracer, high uptake and retention in NAT-rich brain regions (such as the locus coeruleus and thalamus) and rapid clearance from non-target tissues would be desirable characteristics.
Data from in vivo studies characterizing the specific and non-specific binding of this compound are not available in the existing literature.
In the context of developing a radiotracer for neuroimaging, it is critical to differentiate between specific binding (the radiotracer attaching to its intended target, the NAT) and non-specific binding (the radiotracer binding to other sites or being retained in tissues through mechanisms other than target-specific interaction). High non-specific binding can obscure the signal from the target, leading to poor image quality and unreliable quantification. This characterization is typically achieved through pharmacological blocking studies.
No pharmacological blocking studies using selective NAT inhibitors to assess the in vivo binding of this compound have been reported in the scientific literature.
Such studies are the gold standard for demonstrating target-specific binding in vivo. In a typical blocking experiment, a separate group of animals is pre-treated with a high dose of a known and selective NAT inhibitor, such as desipramine (B1205290) or atomoxetine. This pre-treatment saturates the norepinephrine (B1679862) transporters. Subsequently, the radiolabeled tracer is administered. If the tracer's binding is specific to the NAT, a significant reduction in its uptake and retention will be observed in NAT-rich brain regions in the pre-treated animals compared to a control group. This difference in uptake is considered to represent the specific binding component.
Analysis of Brain Uptake and Washout Kinetics in Animal Models
The in vivo behavior of radiolabeled molecules, particularly their ability to cross the blood-brain barrier and engage with their intended target, is a critical aspect of developing effective neuroimaging agents. For iodinated reboxetine (B1679249) analogues, which are being investigated as potential SPECT imaging agents for the noradrenaline transporter (NAT), the stereochemical configuration of the molecule plays a pivotal role in its brain uptake and washout kinetics.
While specific in vivo brain uptake and washout kinetic data for the this compound stereoisomer are not extensively detailed in publicly available research, studies on other stereoisomers of iodinated reboxetine highlight the importance of stereochemistry in determining in vivo performance. For instance, a study comparing the radioiodinated (S,S)-reboxetine analogue, ¹²³I-INER, with the (R,S)-stereoisomer, ¹²³I-NKJ64, in baboons demonstrated significant differences in their brain distribution and pharmacokinetic properties nih.gov. Following a bolus injection, both radiotracers showed rapid and avid entry into the baboon brain nih.gov. However, the regional brain accumulation of ¹²³I-NKJ64 did not align with the known distribution of NAT in the baboon brain, which was in contrast to previous findings in rats nih.gov. Conversely, the regional distribution of ¹²³I-INER was consistent with the known distribution of NAT in the baboon brain nih.gov.
Furthermore, displacement studies, a key method to assess specific binding to the target, revealed that no displacement of ¹²³I-NKJ64 was observed following the administration of reboxetine nih.gov. This is a significant finding when compared to ¹²³I-INER, where 60% of specific binding was displaced by a lower dose of reboxetine nih.gov. These results suggest that ¹²³I-NKJ64 may exhibit lower affinity and selectivity for NAT in the baboon brain, underscoring that the (S,S) configuration of ¹²³I-INER is more promising for in vivo imaging of NAT in the brain with SPECT nih.gov. This highlights the critical influence of stereoisomerism on the in vivo pharmacokinetic and pharmacodynamic properties of iodinated reboxetine analogues.
The following table summarizes the comparative in vivo characteristics of two iodinated reboxetine analogues, illustrating the impact of stereochemistry on brain uptake and target engagement.
| Radiotracer | Stereoisomer | Brain Uptake in Baboons | Regional Distribution | Displacement by Reboxetine |
| ¹²³I-INER | (S,S) | Rapid and avid | Consistent with NAT distribution | 60% of specific binding displaced |
| ¹²³I-NKJ64 | (R,S) | Rapid and avid | Not consistent with NAT distribution | No displacement observed |
This table is generated based on comparative data for different stereoisomers of iodinated reboxetine to illustrate the principles of brain uptake and washout analysis.
Methodological Advancements in Radioligand Development and Characterization (e.g., HPLC for predicting in vivo properties)
The development of novel brain radiotracers is a resource-intensive process, and early prediction of the in vivo performance of candidate molecules is crucial for efficient drug discovery. High-Performance Liquid Chromatography (HPLC) has emerged as a valuable tool in the preclinical characterization of radioligands, offering methods to predict key in vivo properties such as blood-brain barrier penetration and non-specific binding nih.goved.ac.uk.
Traditionally, the lipophilicity of a compound, often estimated by the octanol-water partition coefficient (Log P), was a primary predictor of its ability to cross the blood-brain barrier. However, Log P has not always been a reliable predictor nih.goved.ac.uk. Modern approaches utilize HPLC to measure a suite of physicochemical properties that provide a more nuanced and accurate prediction of a radiotracer's in vivo behavior. These properties include permeability (Pm), the percentage of plasma protein binding (%PPB), and the membrane partition coefficient (Km) nih.goved.ac.uk.
Research has demonstrated that HPLC-based measurements of these parameters can be strongly correlated with in vivo outcomes. For example, a study analyzing ten molecules used as radiotracers in humans found that the modeled associations with the percentage of injected dose in the brain (%ID) were stronger for %PPB (r²=0.65) and Pm (r²=0.77) than for Log P (r²=0.47) nih.goved.ac.uk. Furthermore, 86% of the variance in specific binding in vivo (BPND) was explained by the membrane partition coefficient (Km) nih.goved.ac.uk.
In the context of iodinated reboxetine analogues, these HPLC-based predictive methodologies have been applied to streamline the selection of the most viable candidates for further, more intensive testing gla.ac.uk. By evaluating properties like lipophilicity, phospholipophilicity, and plasma protein binding, researchers can estimate the potential for blood-brain barrier penetration, the likelihood of non-specific binding, and serum availability without the need for extensive and time-consuming traditional bench-top methods gla.ac.uk. For instance, the iodinated reboxetine analogue NKJ-64 (the (R,S)-stereoisomer) was identified as a promising candidate for further development based on its favorable HPLC-determined properties that are consistent with successful brain imaging tracers gla.ac.uk.
The use of biomimetic HPLC stationary phases, such as those with immobilized artificial membranes (IAM), further enhances the predictive power of this technique by mimicking the in vivo interactions of drug molecules with lipids and proteins bohrium.com. This allows for the estimation of in vivo tissue-plasma partition and unbound volume of distribution, providing a more comprehensive preclinical characterization bohrium.com.
The following table illustrates the types of data that can be generated using HPLC to predict the in vivo performance of potential radiotracers.
| HPLC-Derived Parameter | In Vivo Property Predicted | Rationale |
| Permeability (Pm) | Blood-Brain Barrier Penetration | Measures the ability of a compound to pass through a lipid membrane, a key step in entering the brain. |
| Plasma Protein Binding (%PPB) | Bioavailability for Brain Uptake | Only the unbound fraction of a drug in the plasma is available to cross the blood-brain barrier. |
| Membrane Partition Coefficient (Km) | Specific Binding and Non-specific Binding | Reflects the affinity of a compound for the lipid environment of cell membranes, which can correlate with both target binding and non-specific interactions. |
This table outlines the principles of using HPLC to predict in vivo properties of radiotracers, based on established methodologies in the field.
Computational Chemistry and Molecular Modeling Insights for 2r,3r Iodoreboxetine
Molecular Docking Studies of (2R,3R)-Iodoreboxetine and its Analogues with Noradrenaline Transporter Models
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for understanding its binding affinity and selectivity for the noradrenaline transporter (NET). Since the crystal structure of human NET (hNET) has been challenging to obtain, many of these studies rely on homology models. These models are constructed using the crystal structures of related transporter proteins, such as the Drosophila melanogaster dopamine (B1211576) transporter (dDAT), as a template. nih.govscite.ai The sequence identity between dDAT and hNET is considerable, allowing for the creation of reliable models of the hNET binding pocket. nih.gov
Docking studies of reboxetine (B1679249) and its analogues into these hNET models have revealed key amino acid residues that are critical for ligand binding. nih.govmdpi.com The primary binding site (S1) is located approximately midway across the membrane bilayer. nih.gov For reboxetine, the protonated amine is thought to form a salt bridge with Asp75, a highly conserved residue in monoamine transporters. nih.govmdpi.com Additionally, hydrophobic interactions and hydrogen bonds with residues such as Phe72, Tyr152, and Phe317 are crucial for stabilizing the ligand within the binding pocket. nih.govmdpi.com
For this compound, the introduction of an iodine atom on the phenoxy ring is expected to influence these interactions. Docking simulations would predict the optimal position of the iodinated ring within the binding site to maximize favorable interactions. The size and electronegativity of the iodine atom could lead to altered van der Waals and electrostatic interactions with surrounding residues, potentially affecting both affinity and selectivity. The specific stereochemistry of this compound is also critical, as studies on reboxetine enantiomers have shown significant differences in their binding affinities. nih.gov
| Compound | Key Interacting Residues in NET Homology Model | Type of Interaction |
|---|---|---|
| Reboxetine (and by extension this compound) | Asp75 | Salt bridge/Ionic interaction with protonated amine |
| Phe72, Phe317 | Hydrophobic (π-π stacking) interactions with aromatic rings | |
| Tyr152 | Hydrogen bond and hydrophobic interactions |
Molecular Dynamics Simulations to Elucidate Ligand-Transporter Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-transporter complex, offering insights into the stability of binding modes predicted by docking and the conformational changes that may occur upon ligand binding. nih.govnih.gov By simulating the movements of atoms over time, MD can help to elucidate the detailed mechanism of interaction between this compound and the NET.
For reboxetine enantiomers, MD simulations have been used to compare their binding modes and to identify residues that contribute to the higher affinity of the (S,S)-enantiomer over the (R,R)-enantiomer. nih.gov These studies reveal that the stability of the ligand in the binding pocket is maintained by a network of hydrogen bonds and hydrophobic interactions. nih.gov The simulations can also highlight the role of water molecules in mediating ligand-protein interactions and the flexibility of certain regions of the transporter, such as extracellular loops, which may be involved in ligand entry and binding. nih.govresearchgate.net
Applying MD simulations to the this compound-NET complex would allow researchers to assess the stability of the predicted docking pose. The simulations would reveal how the iodine substitution affects the dynamics of the ligand within the binding site and its interactions with key residues over time. This information is crucial for confirming the binding hypothesis generated from docking studies and for understanding the energetic factors that contribute to the high-affinity binding required for a successful imaging agent.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comresearchgate.net For NET inhibitors, QSAR models are developed to predict their inhibitory potency based on various molecular descriptors. These descriptors can be physicochemical properties (e.g., lipophilicity, electronic properties) or structural features. tandfonline.com
While specific QSAR models for iodinated reboxetine analogues are not widely published, studies on broader sets of NET inhibitors have identified key structural features that influence activity. tandfonline.com For instance, the presence of an aromatic ring and a protonatable nitrogen atom are common features of high-affinity NET inhibitors. The nature and position of substituents on the aromatic rings can significantly impact potency and selectivity. tandfonline.com
In the case of this compound, a QSAR model could be developed using a series of iodinated and non-iodinated reboxetine analogues with known binding affinities for the NET. Such a model would help to quantify the effect of the iodine substituent and its position on the phenoxy ring on the inhibitory activity. The insights gained from a QSAR study could guide the design of new analogues with potentially improved affinity or selectivity. nih.govmdpi.comnih.govnih.gov The affinity of (2R,3S)-iodoreboxetine has been reported to be 58.2 nM. nih.gov Another study on an ortho-iodophenoxy analogue of (2R,3S)-reboxetine showed a high affinity with a Ki of 8.4 nM. nih.gov
| Compound Analogue | Reported Binding Affinity (Ki) |
|---|---|
| (2R,3S)-iodoreboxetine | 58.2 nM nih.gov |
| (2S,3R)-iodoreboxetine | 320.8 nM nih.gov |
| ortho-iodophenoxy analogue of (2R,3S)-reboxetine | 8.4 nM nih.gov |
In Silico Prediction of Relevant Molecular Properties for Research Applications (e.g., membrane permeability)
For a compound like this compound, which is being investigated for potential applications in brain imaging, in silico prediction of its pharmacokinetic properties is essential. nih.govcitedrive.comarxiv.org Properties such as membrane permeability, particularly the ability to cross the blood-brain barrier (BBB), are critical for its utility as a central nervous system (CNS) imaging agent. nih.govcitedrive.comnih.gov
Computational models can predict a range of ADME (Absorption, Distribution, Metabolism, and Excretion) properties based on the molecular structure. nii.ac.jpnih.gov For BBB penetration, models often use descriptors such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.govnih.gov These models are trained on large datasets of compounds with experimentally determined BBB permeability. citedrive.comarxiv.orgnih.gov
| Molecular Property | Importance for Research Applications | Predicted Influence of Iodine Substitution |
|---|---|---|
| Membrane Permeability (e.g., Caco-2) | Indicates potential for oral absorption and tissue distribution. nih.gov | Increased lipophilicity may enhance passive diffusion. |
| Blood-Brain Barrier (BBB) Penetration (logBB) | Essential for CNS-acting compounds and imaging agents. nih.govnih.gov | Increased lipophilicity can improve BBB penetration, but increased molecular weight may hinder it. nih.gov |
| Polar Surface Area (PSA) | A key predictor of membrane permeability; lower PSA is generally associated with better brain penetration. nih.gov | Iodine substitution does not directly alter the number of polar atoms. |
Advanced Research Applications and Future Directions of 2r,3r Iodoreboxetine As a Research Tool
Development of Novel Radiotracers for Neurotransmitter Transporter Research
The development of selective radiotracers is crucial for non-invasively studying the distribution and density of neurotransmitter transporters in the living brain. (2R,3R)-Iodoreboxetine has been investigated as a potential candidate for the development of a single-photon emission computed tomography (SPECT) imaging agent for the norepinephrine (B1679862) transporter. The introduction of an iodine atom into the reboxetine (B1679249) structure allows for the incorporation of a radioactive isotope of iodine, such as iodine-123, which is suitable for SPECT imaging.
The synthesis of iodinated analogues of reboxetine, including the (2R,3R) stereoisomer, was undertaken with the goal of creating a new tool for in vivo imaging of the NET. The stereoselective synthesis of this compound has been achieved, providing the necessary foundation for its radiolabeling and subsequent evaluation as a radiotracer. In vitro testing of these synthesized compounds is a critical first step in determining their potential as imaging agents. A key parameter assessed is the binding affinity for the target transporter. In a [3H]nisoxetine displacement assay using homogenized rat brain tissue, this compound demonstrated a significant affinity for the norepinephrine transporter. nih.gov
| Compound | Binding Affinity (Ki) for NET |
| This compound | 320.8 nM |
| (2R,3S)-Iodoreboxetine | 58.2 nM |
| Data from a [3H]nisoxetine displacement assay in homogenized rat brain. nih.gov |
While the (2R,3S) isomer showed higher affinity, the notable affinity of the (2R,3R) isomer still warrants its investigation as a research tool, particularly in comparative studies to understand the stereochemical requirements for NET binding. The development of such radiotracers based on the reboxetine scaffold contributes to a growing arsenal (B13267) of tools for exploring the noradrenergic system in both healthy and diseased states. gla.ac.uk
Application in Investigating Transporter Density and Function in Preclinical Animal Models
Once a potential radiotracer like (2R,3R)-[¹²³I]iodoreboxetine is developed, its utility is further assessed in preclinical animal models. These in vivo studies are essential for determining the radiotracer's biodistribution, brain uptake, and its ability to specifically map the density of the norepinephrine transporter. SPECT imaging studies in rodents, for example, can provide valuable information on the regional distribution of the radiotracer in the brain.
The ideal radiotracer should exhibit high uptake in brain regions known to have a high density of NET, such as the thalamus and locus coeruleus, and lower uptake in regions with low NET density, like the striatum. The specificity of the binding is typically confirmed by conducting blocking studies, where a non-radioactive drug that binds to the same target is administered prior to the radiotracer. A significant reduction in the radiotracer's uptake in the target regions following the blocking agent confirms that the signal is specific to the NET.
While specific preclinical imaging data for the (2R,3R) isomer is not extensively detailed in publicly available literature, the comprehensive development of iodoreboxetine analogues for SPECT imaging, as detailed in the doctoral thesis of Crawford (2013), suggests that such studies would be a logical progression in its evaluation. gla.ac.uk These preclinical investigations are fundamental for validating new radiotracers before they can be considered for human studies and for providing insights into changes in transporter density in animal models of neuropsychiatric disorders.
Use as a Pharmacological Probe for In Vitro and Ex Vivo Studies in Neuropharmacology
Beyond its potential as an in vivo imaging agent, this compound serves as a valuable pharmacological probe for in vitro and ex vivo studies. Its defined chemical structure and stereochemistry allow for precise investigations into the binding pocket of the norepinephrine transporter.
In vitro binding assays, as previously mentioned, have been used to determine the affinity of this compound for the NET. nih.gov These assays are fundamental for structure-activity relationship (SAR) studies, helping researchers to understand how the three-dimensional arrangement of the molecule influences its interaction with the transporter.
Furthermore, radiolabeled this compound can be utilized in ex vivo autoradiography studies. In this technique, brain tissue from an animal that has been administered the radiolabeled compound is sectioned and exposed to a photographic film or a sensitive phosphor screen. The resulting image reveals the precise anatomical distribution of the radiotracer binding sites. Autoradiography can provide a high-resolution map of NET density in different brain regions and can be used to study the effects of drugs or disease states on transporter levels. The development of iodinated reboxetine analogues was aimed at providing such tools for detailed neuropharmacological research. gla.ac.uk
Contribution to Understanding Neurotransmitter Systems Beyond Therapeutic Aims
The application of research tools like this compound extends beyond the development of therapeutic drugs. By enabling the detailed study of the norepinephrine transporter, this compound contributes to a more fundamental understanding of the role of the noradrenergic system in brain function and dysfunction.
For instance, by using radiolabeled this compound in preclinical models of neuropsychiatric disorders, researchers can investigate whether alterations in NET density or function are associated with the pathophysiology of these conditions. The doctoral research by Crawford (2013) on the development of iodoreboxetine for SPECT imaging mentions its potential application in a preclinical model of schizophrenia, highlighting the drive to use such tools to explore the neurobiological underpinnings of complex disorders. gla.ac.uk
Such investigations can help to validate or challenge existing hypotheses about the role of noradrenergic neurotransmission in conditions like depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). Ultimately, a deeper understanding of the neurotransmitter systems, facilitated by specific research probes like this compound, is essential for identifying new therapeutic targets and developing more effective treatments in the future.
Q & A
Q. How can conflicting pharmacokinetic data across species be harmonized for translational research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
